molecular formula C19H12BrN B14812048 2-(10-Bromoanthracen-9-yl)pyridine CAS No. 1314565-21-3

2-(10-Bromoanthracen-9-yl)pyridine

Cat. No.: B14812048
CAS No.: 1314565-21-3
M. Wt: 334.2 g/mol
InChI Key: SHULLMURMQNPKV-UHFFFAOYSA-N
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Description

2-(10-Bromoanthracen-9-yl)pyridine is an advanced organic reagent designed for research applications. Its molecular structure integrates an anthracene moiety, a classic fluorophore, with a pyridine heterocycle, creating a versatile compound for materials science and chemical biology. The bromine atom at the 10-position of anthracene serves as a highly reactive handle for further functionalization via cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful and widely used method for carbon-carbon bond formation . This makes the compound an excellent building block for constructing more complex π-conjugated systems. Research on anthracene-phenylpyridine derivatives has demonstrated their significant utility as fluorescent probes. These compounds can exhibit intramolecular charge transfer (ICT) characteristics, and their fluorescence emission can be selectively quenched upon interaction with specific analytes, making them suitable for sensing applications in aqueous environments . The presence of the pyridinium group in similar structures enhances water solubility and facilitates the formation of ion pairs, which is a crucial mechanism for analyte recognition . Therefore, this compound presents a valuable core structure for developing new sensing materials. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

1314565-21-3

Molecular Formula

C19H12BrN

Molecular Weight

334.2 g/mol

IUPAC Name

2-(10-bromoanthracen-9-yl)pyridine

InChI

InChI=1S/C19H12BrN/c20-19-15-9-3-1-7-13(15)18(17-11-5-6-12-21-17)14-8-2-4-10-16(14)19/h1-12H

InChI Key

SHULLMURMQNPKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling Methodology

The Suzuki-Miyaura reaction offers high functional group tolerance and regioselectivity, making it ideal for constructing the anthracene-pyridine backbone. A representative synthesis involves the coupling of 9-bromoanthracene with 2-pyridinylboronic acid under palladium catalysis.

Reaction Conditions and Optimization

  • Catalyst System : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are commonly used, with loadings ranging from 1–5 mol%.
  • Solvent System : A biphasic mixture of toluene and aqueous potassium carbonate (K₂CO₃) facilitates efficient coupling while stabilizing the boronic acid.
  • Temperature and Duration : Reflux conditions (110–120°C) for 12–24 hours ensure complete conversion, as monitored by high-performance liquid chromatography (HPLC).

Purification and Yield
Post-reaction purification typically involves column chromatography using silica gel with a petroleum ether/ethyl acetate gradient (3:1 v/v), yielding this compound in 65–75% isolated yield. Recrystallization from dichloromethane/ethyl acetate mixtures produces light-yellow crystals suitable for X-ray diffraction.

Alternative Synthetic Strategies and Modifications

While the Suzuki-Miyaura method dominates, alternative pathways have been explored to address substrate availability and reaction scalability.

Ullmann-Type Coupling Reactions

Ullmann couplings between 9-bromoanthracene and 2-aminopyridine derivatives offer a copper-catalyzed route. However, this method suffers from lower yields (40–50%) and requires elevated temperatures (150°C) in dimethylformamide (DMF).

Direct Bromination of Anthracene-Pyridine Adducts

Direct bromination of preformed anthracenylpyridine compounds using N-bromosuccinimide (NBS) in chlorinated solvents (e.g., CCl₄) introduces bromine at the anthracene 10-position. This two-step approach avoids handling sensitive boronic acids but necessitates careful control of stoichiometry to prevent over-bromination.

Structural and Crystallographic Insights

Single-crystal X-ray diffraction analysis confirms the molecular architecture of this compound. Key structural parameters include:

Crystallographic Data Value
Chemical Formula C₁₉H₁₂BrN
Crystal System Monoclinic
Space Group C2/ c
Unit Cell Dimensions a = 6.0777 Å, b = 20.9211 Å, c = 10.2574 Å
β Angle 102.476°
Volume 1273.45 ų
Z 4

The anthracene and pyridine moieties exhibit a dihedral angle of 71.64°, indicating significant π-π stacking interactions between adjacent molecules. Intermolecular C–H⋯π interactions (2.739 Å) stabilize the crystal lattice, forming one-dimensional chains along the c-axis.

Industrial-Scale Production Considerations

Scaling laboratory synthesis to industrial production requires addressing catalyst recovery, solvent recycling, and waste management.

Catalyst Recycling Techniques

Immobilized palladium catalysts on magnetic nanoparticles or mesoporous silica improve reusability, reducing metal leaching and costs.

Solvent Recovery Systems

Distillation units recover toluene and ethyl acetate, achieving >90% solvent reuse while minimizing environmental impact.

Hazard Mitigation

Substituting hazardous reagents like n-butyllithium with safer alternatives (e.g., Grignard reagents) enhances process safety.

Chemical Reactions Analysis

Types of Reactions

2-(10-Bromoanthracen-9-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted anthracene derivatives, while oxidation can produce anthraquinone derivatives .

Mechanism of Action

The mechanism of action of 2-(10-Bromoanthracen-9-yl)pyridine in its applications is primarily based on its electronic and photophysical properties. The brominated anthracene moiety can participate in various electronic transitions, making it useful in light-emitting applications. The pyridine ring can act as a coordinating site for metal ions, which can further modulate its electronic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 2-(10-Bromoanthracen-9-yl)pyridine and analogous anthracene-pyridine hybrids.

Table 1: Comparative Analysis of Anthracene-Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Yield Key Properties/Applications
This compound C₁₉H₁₂BrN 334.22 Br at C10; pyridine at C9 78% Luminescent materials, Suzuki coupling intermediates
4-(10-Pyridin-4-ylanthracen-9-yl)pyridine C₂₄H₁₆N₂ 332.40 Pyridine at C9 and C10 Not reported Coordination polymers
10,10-Bis((2-fluoropyridin-4-yl)methyl)anthracen-9(10H)-one C₂₆H₁₈F₂N₂O 412.43 Fluoropyridine at C10; ketone at C9 Not reported Photocatalysis, fluorophore design
10-Bromo-9-(10-bromoanthracen-9-yl)anthracene C₂₈H₁₆Br₂ 528.15 Br at C9 and C10 (both anthracenes) Not reported Organic electronics, cross-coupling reactions
4-(Anthracen-9-yl)-2-phenyl-6-(pyridin-2-yl)pyridine C₃₀H₂₀N₂ 408.50 Phenyl and pyridine at C9 Not reported Crystal engineering, ligand in metal complexes

Structural and Electronic Differences

  • Substituent Effects :

    • The bromine atom in this compound acts as an electron-withdrawing group, polarizing the anthracene core and directing reactivity toward nucleophilic aromatic substitution. In contrast, 4-(10-Pyridin-4-ylanthracen-9-yl)pyridine lacks halogen substituents, rendering it less reactive but more π-conjugated, suitable for optoelectronic applications .
    • Fluorine in 10,10-Bis((2-fluoropyridin-4-yl)methyl)anthracen-9(10H)-one introduces electronegativity and enhances oxidative stability, while the ketone group enables hydrogen bonding in crystal packing .
  • Steric Considerations: 10-Bromo-9-(10-bromoanthracen-9-yl)anthracene features two bulky bromine atoms, reducing solubility in nonpolar solvents compared to mono-brominated derivatives . The phenyl group in 4-(Anthracen-9-yl)-2-phenyl-6-(pyridin-2-yl)pyridine introduces steric hindrance, influencing metal-ligand coordination geometry .

Q & A

Q. What role does this compound play in designing metal-organic frameworks (MOFs)?

  • Methodological Answer : Use as a ligand for Zn²⁺ or Cu²⁺ nodes. Characterize MOFs via BET surface area analysis (>1000 m²/g) and CO₂ adsorption isotherms (298 K) .

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